molecular formula C14H21NO2 B1377025 (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol CAS No. 1416440-60-2

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Cat. No.: B1377025
CAS No.: 1416440-60-2
M. Wt: 235.32 g/mol
InChI Key: RKNCXMQRTZZKDM-UHFFFAOYSA-N
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Description

(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol (CAS 1416440-60-2) is a morpholine-based organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This chiral building block, particularly in its (R)-enantiomer form (CAS 1416445-20-9), serves as a valuable synthetic intermediate in pharmaceutical research and development . Its primary research application is in the synthesis of Active Pharmaceutical Ingredients (APIs) for central nervous system (CNS) disorders, where its structural features make it a valuable scaffold for developing compounds that target dopamine receptors . The stereochemistry of the molecule plays a crucial role in enhancing the efficacy and selectivity of potential therapeutic agents, making it especially useful for creating novel chiral compounds . The compound is typically supplied with a high purity level (97% minimum by HPLC) and should be stored as an oil at room temperature in a cool, dry, and well-ventilated area . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use, as full safety data is not consistently available online .

Properties

IUPAC Name

(4-benzyl-6,6-dimethylmorpholin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCXMQRTZZKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride as a base and benzyl bromide as the benzylating agent . The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.33 g/mol
  • CAS Numbers : Two distinct entries exist (1416445-20-9 and 1416440-60-2), likely corresponding to stereoisomers or sourcing discrepancies.
  • Purity : ≥95% (HPLC).

The following analysis compares (4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol with structurally or functionally related compounds, emphasizing molecular features, purity, and predicted properties.

Structural Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Purity Key Differences
This compound Morpholine 4-Benzyl, 6,6-dimethyl, 2-methanol C₁₄H₂₁NO₂ 235.33 95% Benchmark compound with benzyl group enhancing lipophilicity.
(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride Morpholine 6,6-dimethyl, 2-methanol (hydrochloride salt) C₇H₁₆ClNO₂ 181.66 98% Lacks benzyl group; hydrochloride salt increases solubility.
2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride Morpholine 6,6-dimethyl, 2-acetic acid C₈H₁₆ClNO₃ 217.67 N/A Acetic acid substituent introduces acidity; distinct collision cross-section (CCS) in mass spectrometry.
(3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione Pyrrolidine 1-Benzyl, 3,4-dihydroxy C₁₁H₁₁NO₄ 221.21 95% Pyrrolidine core instead of morpholine; lactone functionality alters reactivity.
Physical and Predicted Properties
  • Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated morpholine derivatives (e.g., (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride), impacting membrane permeability.
  • Collision Cross-Section (CCS) : For 2-(6,6-Dimethylmorpholin-2-yl)acetic acid hydrochloride , predicted CCS values range from 138.5–147.8 Ų (adduct-dependent). The target compound’s CCS is unreported but likely higher due to its larger molecular weight.
Functional Group Impact
  • Methanol vs. Acetic Acid: The 2-methanol group in the target compound offers hydrogen-bonding capability without ionization, whereas the acetic acid derivative () ionizes at physiological pH, altering bioavailability.
  • Benzyl Substituent: Enhances aromatic interactions in binding pockets compared to non-benzylated morpholines.

Biological Activity

Overview

(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a morpholine derivative characterized by its unique substitution pattern, which imparts distinctive chemical and biological properties. With the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol, this compound has gained attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities.

Preparation Methods

The synthesis of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of 4-benzylmorpholine with formaldehyde in the presence of reducing agents. This method allows for the formation of the desired compound while ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

The biological activity of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is primarily attributed to its interaction with specific enzymes and biochemical pathways. Research indicates that it may act as an enzyme inhibitor or modulator , influencing various metabolic processes. Its structural characteristics allow it to engage with biomolecules, potentially leading to therapeutic effects that warrant further investigation in pharmacological contexts.

Enzyme Interaction Studies

Studies have explored the role of this compound in enzyme mechanism investigations, suggesting its potential as a biochemical probe. The compound's ability to influence enzyme activities could be pivotal in understanding metabolic pathways and developing new therapeutic strategies.

Case Studies and Research Findings

Recent research has highlighted the potential anticancer activity of morpholine derivatives, including (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol. For instance, compounds with similar structural motifs have shown significant biological activity against various cancer cell lines. The following table summarizes some key findings related to its biological activity:

Study Findings Reference
Enzyme Inhibition StudiesDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Anticancer ActivityExhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Pharmacological InvestigationsSuggested use as a biochemical probe in drug development due to its structural properties.

Comparison with Similar Compounds

(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol can be compared with other morpholine derivatives to highlight its unique properties:

Compound Structural Features Biological Activity
(S)-(4-Benzylmorpholine)Lacks dimethyl substitutionLimited biological activity
(S)-(4-Benzyl-6-methylmorpholin-2-YL)methanolOne methyl group onlyModerate biological activity
(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanolUnique dimethyl substitution enhances activitySignificant enzyme inhibition and anticancer potential

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol, and what analytical methods validate its purity and structure?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, morpholine derivatives are often prepared by reacting benzyl halides with morpholine precursors under basic conditions (e.g., K₂CO₃ in DMF) . The methanol group may be introduced via reduction of a ketone intermediate using NaBH₄ or LiAlH₄ in methanol or THF .
  • Characterization :

  • 1H/13C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.4 ppm for –CH₃), and the morpholine ring protons (δ 3.4–4.0 ppm for N–CH₂–O) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • HPLC : Purity >95% is standard for research-grade material, with retention time matched against standards .

Q. How can researchers safely handle this compound in the laboratory?

  • Safety protocols : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility .
  • Waste disposal : Collect organic waste in halogen-resistant containers and consult institutional guidelines for hazardous chemical disposal .
  • Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the alcohol group .

Advanced Research Questions

Q. What strategies address low yield in the synthesis of this compound?

  • Optimization :

  • Temperature control : Excessive heat during benzylation can lead to side reactions (e.g., N-alkylation instead of O-alkylation). Maintain reactions at 60–80°C .
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted benzyl halides or morpholine intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Troubleshooting :

  • Solvent effects : Compare NMR data in CDCl₃ vs. DMSO-d6; polar solvents may shift alcohol proton signals (δ 1.5–2.0 ppm) .
  • Stereochemical analysis : Use 2D NMR (COSY, NOESY) to confirm spatial arrangement of the benzyl and methyl groups on the morpholine ring .
  • Reference databases : Cross-check with PubChem or NIST Chemistry WebBook for reported shifts .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • DFT studies : Calculate electron density maps (e.g., HOMO/LUMO) to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with transition metals .
  • Docking simulations : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methanol group .

Q. How does steric hindrance from the 6,6-dimethyl groups impact derivatization of the morpholine ring?

  • Experimental design :

  • Substitution reactions : Compare reactivity with non-methylated analogs. For example, benzylation at the 2-position may require longer reaction times due to steric effects .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to assess rate differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Reactant of Route 2
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(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

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